molecular formula C4H9N3O2 B2495723 1-(azidomethoxy)-2-methoxyethane CAS No. 155931-87-6

1-(azidomethoxy)-2-methoxyethane

Cat. No.: B2495723
CAS No.: 155931-87-6
M. Wt: 131.135
InChI Key: BBGXAYZKWFLOOO-UHFFFAOYSA-N
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Description

1-(Azidomethoxy)-2-methoxyethane is an organic compound with the molecular formula C4H9N3O2 It is characterized by the presence of an azido group (-N3) and two methoxy groups (-OCH3) attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Azidomethoxy)-2-methoxyethane can be synthesized through a multi-step process involving the following key steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-methoxyethanol.

    Azidation: The hydroxyl group of 2-methoxyethanol is converted to an azido group using a reagent like sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction.

    Methoxylation: The resulting intermediate is then subjected to methoxylation using a methoxyating agent, such as dimethyl sulfate (DMS) or methyl iodide (CH3I), to introduce the second methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, considering the handling of azides and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

1-(Azidomethoxy)-2-methoxyethane undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Common Reagents and Conditions

    Substitution Reactions: Sodium azide (NaN3), dimethylformamide (DMF)

    Cycloaddition Reactions: Alkynes, copper(I) catalysts (CuSO4, sodium ascorbate)

    Reduction Reactions: Hydrogen gas (H2), palladium on carbon (Pd/C)

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Cycloaddition Reactions: Triazole derivatives.

    Reduction Reactions: Corresponding amine derivatives.

Scientific Research Applications

1-(Azidomethoxy)-2-methoxyethane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(azidomethoxy)-2-methoxyethane is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and biologically active compounds. This reactivity is exploited in various applications, including bioorthogonal chemistry and materials science.

Comparison with Similar Compounds

Similar Compounds

    1-(Azidomethoxy)-2-ethoxyethane: Similar structure but with an ethoxy group instead of a methoxy group.

    1-(Azidomethoxy)-2-methoxypropane: Similar structure but with a propane backbone instead of an ethane backbone.

    1-(Azidomethoxy)-2-methoxybutane: Similar structure but with a butane backbone instead of an ethane backbone.

Uniqueness

1-(Azidomethoxy)-2-methoxyethane is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both azido and methoxy groups allows for versatile chemical transformations and applications in various fields of research and industry.

Properties

IUPAC Name

1-(azidomethoxy)-2-methoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c1-8-2-3-9-4-6-7-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGXAYZKWFLOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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